2-(Isopropylamino)-1-phenylethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYGOBZUASRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243902 | |
| Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-21-0 | |
| Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-isopropylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4164-21-0 | |
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| Record name | α-[[(1-Methylethyl)amino]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Stereochemical Investigations of 2 Isopropylamino 1 Phenylethanol
Importance of Chirality in Drug Discovery and Asymmetric Synthesis Research
Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a central concept in modern chemical and pharmaceutical research. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral entities, such as biological receptors or enzymes, can differ dramatically. chemimpex.com This distinction is paramount in drug discovery, as the human body is a profoundly chiral environment, composed of L-amino acids, D-sugars, and other stereospecific macromolecules. bts.gov
The significance of stereoselectivity was infamously highlighted by the thalidomide (B1683933) tragedy, where one enantiomer of the drug was effective for treating morning sickness, while the other caused severe birth defects. nih.gov This event underscored the necessity of evaluating enantiomers separately and spurred regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to issue guidelines for the development of chiral compounds. bts.govnih.gov Consequently, a substantial portion of modern drugs are marketed as single enantiomers to maximize therapeutic efficacy and minimize potential adverse effects. nih.govnih.gov
This shift towards enantiomerically pure compounds has driven extensive research in asymmetric synthesis, which encompasses methods to selectively produce one enantiomer over the other. nih.gov Key approaches in this field include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials. bts.gov
Chiral Auxiliaries: Temporarily incorporating a chiral fragment to guide the stereochemical outcome of a reaction.
Asymmetric Catalysis: Using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Resolution of Racemates: Separating a 50:50 mixture of enantiomers (a racemate). bts.gov
The development of these techniques allows researchers to synthesize complex, enantiomerically pure molecules for investigation as new therapeutic agents, providing a powerful tool for exploring the structure-activity relationships of chiral drugs. nih.gov
Enantiomeric Forms and Their Differential Biological and Chemical Research Significance
The compound 2-(isopropylamino)-1-phenylethanol possesses two chiral centers, giving rise to stereoisomers. The enantiomeric forms are of particular interest due to their distinct properties in chiral environments.
The (R)-enantiomer, specifically (R)-2-isopropylamino-1-phenylethanol, is recognized as a valuable chiral building block in the pharmaceutical industry. chemimpex.com It serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting the central nervous system. chemimpex.com Its incorporation into a drug candidate's structure is predicated on the principle that its specific three-dimensional orientation will lead to optimal interaction with a biological target, potentially improving efficacy and reducing off-target side effects compared to a racemic mixture. chemimpex.com
This stereospecificity is a common theme in pharmacologically active phenylethylamines. For instance, in the structurally related compound norephedrine (B3415761), the vasoactive effects are mediated almost exclusively by the l-enantiomer, even though both enantiomers can inhibit norepinephrine (B1679862) reuptake. nih.gov This demonstrates that even subtle differences in the spatial arrangement of functional groups can lead to profoundly different biological outcomes. In the context of research, (R)-2-isopropylamino-1-phenylethanol is also employed as a chiral auxiliary, a tool that helps control the stereochemistry of new synthetic reactions, making it essential for developing other enantiomerically pure compounds. chemimpex.com It is also used in biochemical research for studying enzyme inhibition and receptor binding, helping to elucidate biological mechanisms. chemimpex.com
The production of single enantiomers of this compound and related amino alcohols is a key focus of synthetic research, employing both asymmetric synthesis and chiral resolution.
Enantioselective Synthesis: One prominent strategy involves the asymmetric reduction of a prochiral ketone precursor. Research on the synthesis of the parent compound, 2-amino-1-phenylethanol (B123470), provides a relevant model. For example, 2-chloroacetophenone (B165298) can be reduced using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst. This method yields the chiral chloro alcohol with high enantiomeric excess (93-97% ee), which can then be converted to the desired amino alcohol. researchgate.net Another advanced approach is the asymmetric transfer hydrogenation of a succinimido acetophenone (B1666503) derivative using a chiral ruthenium complex, which can produce the corresponding alcohol with an enantiomeric excess of 98%. researchgate.net These methods represent powerful tools for establishing the stereocenters of phenylethanolamine compounds with high fidelity.
Chiral Resolution: Resolution techniques are widely used to separate racemic mixtures.
Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. rsc.org This difference allows one diastereomer to be crystallized from the solution, separating it from the other, which remains dissolved. The desired enantiomer of the amine can then be recovered from the purified diastereomeric salt. This remains a robust and scalable method for obtaining enantiopure amines. onyxipca.com
Enzymatic Kinetic Resolution (EKR): This technique utilizes enzymes, which are inherently chiral catalysts, to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. For chiral alcohols like 1-phenylethanol, lipases are commonly used to catalyze the acylation of one enantiomer, leaving the other unreacted. nih.govnih.govmdpi.com This process allows for the separation of the acylated product from the unreacted enantiomer. Research has optimized this method using various lipases (e.g., Novozyme 435, Burkholderia cepacia lipase) and acyl donors (e.g., vinyl acetate) to achieve very high enantiomeric excess (>99% ee). nih.govmdpi.com
Table 1: Research Findings on Enantioselective Methods for Phenylethanolamine Scaffolds
| Method | Substrate/Compound Class | Reagent/Catalyst | Key Finding/Result |
|---|---|---|---|
| Asymmetric Reduction | 2-Chloroacetophenone | Oxazaborolidine-catalyzed borane reduction | Yields chiral chloro alcohol in 93-97% enantiomeric excess (ee). researchgate.net |
| Asymmetric Transfer Hydrogenation | Succinimido acetophenone | Chiral Ruthenium Complex | Produces succinimido alcohol with 98% ee. researchgate.net |
| Enzymatic Kinetic Resolution | (R,S)-1-Phenylethanol | Novozyme 435 (Lipase) | Achieved 100% ee for the unreacted substrate under optimized conditions. nih.gov |
| Enzymatic Kinetic Resolution | (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase (B570770) | Product obtained with 98.9% ee. mdpi.com |
The ability to accurately analyze and separate enantiomers is crucial for both research and quality control. Several advanced methodologies have been developed for the enantioselective recognition and separation of chiral compounds like this compound.
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. For the related compound 1-phenylethanol, columns like Lux Cellulose-3 have been shown to achieve baseline separation of the (R) and (S) enantiomers. mdpi.com This analytical method is essential for determining the enantiomeric excess of a sample.
Chiral Gas Chromatography (GC): For volatile compounds or those that can be made volatile, chiral GC is another powerful tool. Often, this involves derivatization of the enantiomers with a chiral derivatizing agent. For example, enantiomers of norephedrine have been successfully separated and analyzed by GC after derivatization with (−)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). bts.gov This creates a pair of diastereomers that are separable on a standard achiral GC column.
Other Methodologies:
Chiral Coordination Polymers: Research has explored the use of custom-designed porous materials for enantioselective recognition. A pair of 2D chiral coordination polymers were constructed that showed the ability to selectively include the S and R enantiomers of 1-phenylethanol, respectively, with a high selectivity ratio of 9:1. nih.gov This approach represents a frontier in developing materials for highly specific chiral separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it can be used to analyze them after they have been converted into diastereomers. By reacting the racemic mixture with a pure chiral derivatizing agent (e.g., a chiral acid), two distinct diastereomers are formed which will exhibit different chemical shifts in the NMR spectrum. nih.gov The relative integration of these distinct signals allows for the precise calculation of the original enantiomeric ratio.
Diastereomeric Studies and Their Implications in Structural and Biological Research
Because this compound has two chiral centers, it can exist as diastereomers—stereoisomers that are not mirror images of each other. For example, the (1R, 2S) isomer is a diastereomer of the (1R, 2R) isomer. Unlike enantiomers, diastereomers have different physical properties and, critically, different three-dimensional shapes, which can lead to vastly different biological activities and structural characteristics.
Biological Research Implications: The difference in shape between diastereomers can result in dramatic differences in biological activity. Research on complex synthetic opioids containing the 2-(amino)-1-phenylethanol core provides a striking example. In one study, four stereoisomers (two diastereomeric pairs) of a fentanyl analogue were synthesized and evaluated. nih.gov The study revealed profound differences in their biological profiles:
Receptor Affinity: Certain isomers showed much higher affinity and selectivity for the µ-opioid receptor than their diastereomers.
Pharmacological Potency: The analgesic potency varied immensely among the isomers. One isomer, (2S,3R,4S)-1a, was estimated to be 20,000-50,000 times more potent than morphine, making it one of the most potent opiates known, while its diastereomers were significantly less active. nih.gov
Functional Activity: One isomer acted as a potent agonist, while another acted as a weak antagonist, demonstrating that diastereomers can have opposing biological effects. nih.gov
These findings highlight that the precise stereochemical arrangement is critical for biological function. Investigating the individual diastereomers of this compound is therefore essential to fully understand its structure-activity relationship and to identify the specific isomer responsible for any observed biological effect.
Table 2: Summary of Stereoisomer Research Implications
| Stereochemical Aspect | Research Area | Key Implication | Example Compound(s) |
|---|---|---|---|
| Enantiomers | Chemical Synthesis | (R)-enantiomer is used as a chiral building block for pharmaceuticals. chemimpex.com | (R)-2-Isopropylamino-1-phenylethanol |
| Enantiomers | Pharmacology | Vasoactive effects are mediated almost exclusively by one enantiomer. nih.gov | Norephedrine |
| Diastereomers | Structural Chemistry | Relative stereochemistry determines molecular conformation via intramolecular hydrogen bonding. nih.gov | Ephedrine, Pseudoephedrine |
| Diastereomers | Biological Activity | Vast differences in receptor binding and analgesic potency observed between diastereomers. nih.gov | cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide |
Synthetic Methodologies and Chemical Transformations
Advanced Strategies for the Preparation of 2-(Isopropylamino)-1-phenylethanol
The preparation of enantiomerically pure this compound is of considerable interest. Modern synthetic methods focus on achieving high stereoselectivity through asymmetric synthesis and chemo-enzymatic approaches.
Asymmetric synthesis is a powerful tool for obtaining specific stereoisomers of chiral molecules. In the context of this compound, this often involves the use of chiral auxiliaries, which are chiral compounds temporarily incorporated into a reactant to control the stereochemical outcome of a reaction.
One notable example of a chiral auxiliary that shares structural similarities and functional principles with precursors to this compound is pseudoephenamine. This compound has been demonstrated as a versatile chiral auxiliary in asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids, alcohols, and ketones. nih.gov The use of such auxiliaries allows for a high degree of stereocontrol, which is crucial for the synthesis of optically active compounds. nih.gov The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product.
The development of novel organocatalysts has also influenced the asymmetric synthesis of related 2-arylethylamines. For instance, chiral binaphthyl phosphate (B84403) organocatalysts have been employed in asymmetric Pictet-Spengler reactions to produce N-(O-nitrophenylsulfenyl)-2-arylethylamines with high enantiomeric excess. mdpi.com While not a direct synthesis of this compound, these methods highlight the broader strategies available for creating chiral amine-containing scaffolds.
Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Auxiliary/Catalyst | Reaction Type | Application |
|---|---|---|
| Pseudoephenamine | Asymmetric alkylation | Synthesis of enantiomerically enriched carboxylic acids, alcohols, and ketones nih.gov |
| Chiral Binaphthyl Phosphate | Asymmetric Pictet–Spengler reaction | Synthesis of N-(O-nitrophenylsulfenyl)-2-arylethylamines mdpi.com |
Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations. This approach is particularly valuable for creating chiral compounds under mild reaction conditions. Enzymes, such as lipases, are often employed for their ability to catalyze stereoselective reactions.
A common chemo-enzymatic strategy is the kinetic resolution of a racemic mixture. For instance, the kinetic resolution of racemic 1-phenylethanol, a structural precursor, is widely studied using lipases like Candida antarctica lipase (B570770) B (CALB). researchgate.netresearchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. This method can yield products with high enantiomeric purity. researchgate.net
Biotransformation pathways in microorganisms also offer a route to 2-phenylethanol (B73330) and its derivatives. nih.govnih.govmdpi.com For example, the Ehrlich pathway in certain yeasts and bacteria can convert L-phenylalanine to 2-phenylethanol. mdpi.com This biosynthetic route involves a series of enzymatic steps, including transamination, decarboxylation, and reduction. nih.govmdpi.com While this typically produces 2-phenylethanol, genetic engineering of these pathways could potentially be adapted for the synthesis of N-substituted derivatives.
Table 2: Enzymes and Microorganisms in Chemo-enzymatic Synthesis
| Enzyme/Microorganism | Reaction Type | Substrate | Product |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Kinetic Resolution | rac-1-Phenylethanol | (R)-1-Phenylethyl acetate (B1210297) and (S)-1-Phenylethanol researchgate.netresearchgate.net |
Synthesis of Novel Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of this compound is a key area of research, often aimed at exploring structure-activity relationships for various applications. Modifications can be made at the phenyl ring, the nitrogen atom, or the hydroxyl group.
Modifying the phenyl ring of this compound can lead to a wide range of analogues with different electronic and steric properties. These modifications are typically achieved by starting with a substituted benzene (B151609) derivative or by performing electrophilic aromatic substitution on a suitable precursor.
For example, the synthesis of 2-phenylethylamine derivatives with various substituents on the phenyl ring, such as halogens, trifluoromethyl, or hydroxyl groups, has been reported. googleapis.com These substitutions can significantly alter the biological activity of the resulting compounds. The synthesis of these analogues often involves standard aromatic chemistry, such as Friedel-Crafts reactions or Grignard reactions with substituted phenylmagnesium halides, followed by the introduction of the amino alcohol side chain. mdpi.com
The nitrogen and hydroxyl groups of this compound are readily derivatized to form a variety of functional groups. The secondary amine can be acylated to form amides, alkylated to form tertiary amines, or used in the formation of carbamates and ureas. The hydroxyl group can be esterified, etherified, or oxidized to a ketone.
These derivatization reactions are generally straightforward and follow standard organic chemistry protocols. For instance, acylation of the amine can be achieved using acid chlorides or anhydrides, while esterification of the alcohol can be performed with carboxylic acids in the presence of an acid catalyst. The synthesis of such derivatives is often a key step in the development of new compounds for various research applications.
Role as a Chiral Building Block and Synthetic Intermediate in Complex Organic Synthesis
The enantiomerically pure forms of this compound and related amino alcohols are valuable chiral building blocks in the synthesis of more complex molecules. tcichemicals.comnih.govresearchgate.netnih.gov Their bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, allows for a wide range of subsequent transformations.
These chiral building blocks are used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov For example, chiral amino alcohols are key components in the synthesis of many biologically active compounds, where the stereochemistry at the two chiral centers is crucial for their activity. The synthesis of chiral 2-amino-3-phenylpropanol building blocks, for instance, has been achieved through asymmetric hydrogenation using chiral catalysts. nih.govresearchgate.net
The utility of these compounds as synthetic intermediates is further enhanced by their ability to direct the stereochemistry of subsequent reactions. The existing stereocenters can influence the formation of new stereocenters, a concept known as diastereoselective synthesis. This makes them powerful tools for the construction of complex, multi-chiral molecules.
Pharmacological and Biochemical Research Aspects in Vitro & Preclinical Studies
Investigation of Adrenergic Receptor Interactions and Ligand-Binding Studies
2-(Isopropylamino)-1-phenylethanol is a β-hydroxyphenethylamine derivative structurally similar to endogenous catecholamines and synthetic adrenergic agents. wikipedia.org Its core structure, phenylethanolamine, is a foundational scaffold for many compounds that interact with adrenergic receptors. wikipedia.orgoup.com Ligand-binding assays, which measure the affinity of a molecule for a receptor, are standard methods to characterize these interactions. nih.govrevvity.com Such assays typically use a radiolabeled or fluorescently-tagged ligand to compete with the test compound for binding sites on receptors present in cell membrane preparations. nih.govosti.gov
The structure of this compound strongly predicts its activity as a β-adrenoceptor agonist. The key features for this activity, shared with the potent non-selective β-agonist Isoproterenol (B85558), are the phenylethanolamine backbone and a bulky alkyl substituent on the amine nitrogen. scribd.compharmacy180.com
Key structure-activity relationships (SAR) for phenylethanolamine-based β-agonists include:
The Amino Group : A secondary amine is essential for potent agonist activity. oup.comnih.gov The size of the alkyl group on this amine is a major determinant of receptor selectivity.
N-Substitution : Increasing the bulk of the N-substituent, such as the isopropyl group present in this compound, dramatically decreases α-receptor activity and enhances β-receptor activity. pharmacy180.com For instance, norepinephrine (B1679862) (primary amine) has strong α- and β1-activity, epinephrine (B1671497) (N-methyl) is a potent agonist at α, β1, and β2 receptors, while the N-isopropyl group confers strong β1 and β2 activity with minimal α-agonist effects. scribd.compharmacy180.com
β-Hydroxyl Group : The hydroxyl group on the ethanolamine (B43304) side chain is crucial for binding to the adrenergic receptor, likely through hydrogen bonding. taylorandfrancis.com
Phenyl Ring Substitution : Unlike many clinical β-agonists such as Isoproterenol or Salbutamol, this compound lacks hydroxyl groups on its phenyl ring. The absence of these catechol or resorcinol (B1680541) moieties generally reduces potency compared to catecholamines but can alter the metabolic profile and selectivity. youtube.com
Based on these principles, this compound is expected to act as a non-selective β-adrenoceptor agonist, stimulating both β1 and β2 subtypes. Quantitative binding studies are necessary to determine its precise affinity (Ki) and selectivity profile compared to standard agonists. nih.gov
| Compound | N-Substituent | Aromatic Ring | Primary Receptor Activity |
|---|---|---|---|
| Norepinephrine | -H | 3,4-dihydroxy (Catechol) | α, β1 |
| Epinephrine | -CH₃ | 3,4-dihydroxy (Catechol) | α, β1, β2 |
| Isoproterenol | -CH(CH₃)₂ | 3,4-dihydroxy (Catechol) | β1, β2 (non-selective) |
| This compound | -CH(CH₃)₂ | Unsubstituted | Predicted β1, β2 (non-selective) |
While the structure of this compound suggests agonist activity, some compounds can exhibit partial agonism or even antagonism. Beta-blockers (antagonists) are drugs that bind to β-adrenoceptors and prevent the action of endogenous catecholamines like norepinephrine and epinephrine. cvpharmacology.commayoclinic.orgmedicalnewstoday.com Some β-blockers possess a degree of partial agonist activity, known as intrinsic sympathomimetic activity (ISA), where they weakly stimulate the receptor while blocking activation by more potent full agonists. oup.comcvpharmacology.com
The phenylethanolamine scaffold is common to both agonists and antagonists, but specific structural modifications determine the pharmacological outcome. oup.com Antagonism is more commonly associated with the aryloxypropanolamine class of β-blockers (e.g., Propranolol), although some phenylethanolamines can act as antagonists. nih.gov There is currently a lack of specific preclinical studies documenting any β-adrenoceptor antagonist activity for this compound. To investigate this, competitive binding assays would be performed, followed by functional assays to see if the compound inhibits the effects of a known β-agonist like Isoproterenol.
Functional selectivity, or biased agonism, is a phenomenon where a ligand binding to a single G protein-coupled receptor (GPCR), such as a β-adrenoceptor, can preferentially activate one of several downstream intracellular signaling pathways over others. nih.govmdpi.com For β-adrenoceptors, the canonical pathway involves Gs protein activation, but they can also signal through other pathways, including those mediated by β-arrestin. nih.gov
A biased agonist might, for example, potently activate the G protein pathway leading to a therapeutic effect, while poorly recruiting β-arrestin, which is often associated with receptor desensitization and certain side effects. mdpi.comnih.gov Research into phenylethanolamine derivatives has identified compounds that exhibit bias towards either G protein or β-arrestin signaling at the β2-adrenoceptor. nih.gov Given that this compound belongs to this structural class, it is plausible that it could also act as a biased agonist. Determining this would require comparative in vitro assays that quantify its potency and efficacy for both G protein-dependent signaling (e.g., cAMP production) and β-arrestin recruitment. nih.gov
Enzyme Inhibition and Receptor Binding Studies
Beyond its primary targets, the pharmacological profile of a compound includes its interactions with other receptors and enzymes. For a phenylethylamine derivative like this compound, a key area of investigation is its potential interaction with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the breakdown of monoamine neurotransmitters and other amines. wikipedia.orgmayoclinic.org Inhibition of these enzymes can significantly alter neurotransmitter levels. nih.govmdpi.com The structure of this compound, particularly substitution on the amine and side chain, would influence its susceptibility as a substrate or inhibitor for MAO. Specific enzyme inhibition assays are required to determine its IC50 value against MAO-A and MAO-B.
Additionally, comprehensive profiling often involves screening the compound against a panel of other receptors and enzymes to assess its selectivity and identify potential off-target effects. This could include other GPCRs, ion channels, and various kinases.
Molecular Mechanism of Action Research (In Vitro)
The primary molecular mechanism of action for this compound is predicted to be the activation of β-adrenergic receptors. These receptors are members of the GPCR superfamily. nih.gov Upon agonist binding, the receptor undergoes a conformational change, which in turn activates a heterotrimeric G protein on the intracellular side of the cell membrane. promega.com
For β1- and β2-adrenoceptors, the associated G protein is typically the stimulatory G protein, Gs. nih.gov Activation of the receptor by an agonist like this compound leads to the following canonical signaling cascade:
G Protein Activation : The Gs protein releases its bound GDP and binds GTP, causing it to dissociate into its α (Gαs) and βγ subunits.
Adenylyl Cyclase Activation : The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase. nih.gov
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Downstream Effects : cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the final cellular response (e.g., smooth muscle relaxation or increased cardiac muscle contractility). nih.gov
The ability of this compound to modulate this pathway can be quantified in vitro using cell-based cAMP assays. promega.comnih.govrevvity.com In such an assay, cells expressing β-adrenoceptors are treated with the compound, and the subsequent change in intracellular cAMP levels is measured, allowing for the determination of the compound's potency (EC50) and efficacy (Emax) as an agonist. promega.comnih.gov
| Step | Component | Action |
|---|---|---|
| 1. Receptor Binding | β-Adrenoceptor (β1/β2) | Agonist (this compound) binds to the receptor. |
| 2. G Protein Coupling | Gs Protein | Receptor activates Gs protein; GDP is exchanged for GTP. |
| 3. Effector Enzyme | Adenylyl Cyclase | Activated Gs-alpha subunit stimulates adenylyl cyclase. |
| 4. Second Messenger | Cyclic AMP (cAMP) | Adenylyl cyclase converts ATP to cAMP, increasing intracellular levels. |
| 5. Downstream Kinase | Protein Kinase A (PKA) | cAMP activates PKA. |
| 6. Cellular Response | Target Proteins | PKA phosphorylates various substrates, leading to a physiological effect. |
Compound Names Mentioned
| Common Name | Systematic Name |
| This compound | 2-(Isopropylamino)-1-phenylethan-1-ol |
| Epinephrine | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol |
| Isoproterenol | (RS)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol |
| Norepinephrine | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
| Propranolol | (RS)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol |
| Salbutamol | (RS)-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
Protein-Ligand Interaction Research
The interaction of this compound with its primary targets, the β-adrenergic receptors, is a subject of extensive research, largely understood through studies of related phenylethanolamine compounds. These studies reveal a series of specific molecular interactions within the receptor's binding pocket that are crucial for agonistic activity.
The binding of phenylethanolamines to β-adrenergic receptors is characterized by a precise orientation of the ligand within the transmembrane (TM) helices of the receptor. A key interaction involves the protonated amine of the ligand, which forms a strong ionic bond with the highly conserved carboxylate side chain of an aspartic acid residue, specifically Asp113 in the third transmembrane helix (TM3) nih.govnih.gov. This salt bridge is considered a primary anchoring point for the ligand within the receptor.
Furthermore, the hydroxyl group on the β-carbon of the ethanolamine side chain plays a critical role in binding and activation. This hydroxyl group is known to form hydrogen bonds with serine residues, such as Ser204 and Ser207, located in the fifth transmembrane helix (TM5) nih.gov. These interactions are vital for the proper positioning of the agonist and for initiating the conformational changes in the receptor that lead to signal transduction. For this compound, which possesses a single hydroxyl group, this hydrogen bonding is a key determinant of its efficacy.
The phenyl ring of the molecule also contributes to the binding affinity through hydrophobic and aromatic-aromatic interactions with non-polar amino acid residues within the binding pocket. While this compound lacks the catechol hydroxyl groups found in endogenous agonists like epinephrine and norepinephrine, its phenyl ring still engages in these important, albeit less specific, interactions.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The structure-activity relationship (SAR) of this compound and its derivatives provides valuable insights into the molecular features that govern their interaction with adrenergic receptors. These studies systematically explore how modifications to different parts of the molecule affect its biological activity.
For β-adrenergic agonists of the phenylethanolamine class, several structural features are considered essential for potent activity. A secondary amine in the side chain is a crucial requirement for receptor stimulation nih.gov. The nature of the substituent on the nitrogen atom significantly influences the compound's affinity and selectivity for different β-receptor subtypes.
The presence of a branched alkyl group, such as an isopropyl or tert-butyl group, on the nitrogen atom is a well-established feature that confers potent β-adrenergic activity nih.gov. The isopropyl group in this compound is a key contributor to its characteristic β-agonist properties.
Stereochemistry plays a pivotal role in the biological activity of this compound. The carbon atom bearing the hydroxyl group is a chiral center, leading to the existence of two enantiomers: (R)- and (S)-2-(Isopropylamino)-1-phenylethanol.
It is a well-established principle for phenylethanolamine-based adrenergic agonists that the (R)-enantiomer is significantly more potent than the (S)-enantiomer uobasrah.edu.iq. This stereoselectivity is a direct consequence of the three-dimensional arrangement of the binding site in the adrenergic receptors. The specific orientation of the hydroxyl group in the (R)-enantiomer allows for optimal hydrogen bonding with the aforementioned serine residues in the receptor's binding pocket. This precise interaction is crucial for the high-affinity binding and efficient activation of the receptor.
The difference in potency between the enantiomers can be substantial. For some related compounds, the (S)-enantiomer can be up to several hundred times less potent than the (R)-enantiomer, underscoring the critical importance of the correct stereochemical configuration for biological activity nih.gov.
| Enantiomer | Relative Potency at β-Adrenergic Receptors |
|---|---|
| (R)-2-(Isopropylamino)-1-phenylethanol | High |
| (S)-2-(Isopropylamino)-1-phenylethanol | Low |
Modifications to the substituents on both the phenyl ring and the nitrogen atom of this compound have a profound impact on its receptor affinity and efficacy.
N-Alkyl Substitution: The size and nature of the alkyl group on the nitrogen atom are critical determinants of β-adrenergic receptor selectivity and potency. As the bulk of the N-substituent increases, there is generally a corresponding increase in β-receptor activity, particularly β2-selectivity, and a decrease in α-receptor activity uobasrah.edu.iq. For instance, replacing the N-isopropyl group with a larger N-tert-butyl group can lead to enhanced β2-selectivity in some phenylethanolamine derivatives nih.gov.
| N-Substituent | General Effect on β-Adrenergic Activity |
|---|---|
| Isopropyl | Potent β-agonist activity |
| tert-Butyl | Often enhances β2-selectivity |
Phenyl Ring Substitution: The substitution pattern on the phenyl ring is another key factor influencing the pharmacological profile. While this compound itself is unsubstituted on the phenyl ring, the addition of substituents can dramatically alter its activity. For example, the presence of hydroxyl groups at the 3 and 4 positions of the phenyl ring (a catechol moiety) is a hallmark of potent, non-selective β-agonists like isoproterenol nih.gov.
The introduction of other substituents can confer selectivity for different β-receptor subtypes. For instance, modifications that replace the catechol hydroxyls with other hydrogen-bonding groups can lead to compounds with a preference for β1 or β2 receptors. The nature and position of these substituents are critical, with even minor changes potentially leading to significant shifts in receptor affinity and intrinsic activity.
Computational Chemistry and Molecular Modeling Research
Molecular Docking Studies for Receptor Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in elucidating the binding modes of ligands like 2-(Isopropylamino)-1-phenylethanol derivatives with their receptors.
In a study focused on novel 2-amino-2-phenylethanol (B122105) derivatives as β2-adrenoceptor agonists, molecular docking was employed to understand their binding interactions. nih.gov The research revealed that these compounds, including a derivative of this compound, likely adopt a specific orientation within the binding pocket of the β2-adrenoceptor. Key interactions were identified, such as hydrogen bonds between the ethanolamine (B43304) moiety of the ligand and specific amino acid residues of the receptor. The phenyl ring of the ligand was found to engage in hydrophobic interactions with the receptor, further stabilizing the complex. These computational predictions are crucial for the rational design of more potent and selective β2-adrenoceptor agonists. nih.gov
To illustrate the typical interactions predicted by molecular docking for a compound like this compound with a β-adrenergic receptor, the following table summarizes potential binding interactions:
| Ligand Moiety | Receptor Residue (Example) | Type of Interaction |
| Isopropyl Group | Hydrophobic Pocket | Van der Waals |
| Hydroxyl Group | Aspartic Acid | Hydrogen Bond |
| Amino Group | Serine | Hydrogen Bond |
| Phenyl Group | Phenylalanine | π-π Stacking |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. scienceopen.comrsc.orgresearchgate.net For this compound, these calculations can determine various electronic parameters that govern its interaction with receptors.
Methods such as Density Functional Theory (DFT) can be used to calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. scienceopen.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher reactivity. The electrostatic potential map can reveal the regions of the molecule that are more likely to engage in electrostatic interactions, such as hydrogen bonding.
A hypothetical summary of quantum chemical calculation results for this compound is presented below:
| Parameter | Calculated Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |
| Dipole Moment | 2.1 D | Measure of molecular polarity |
These calculations can also be extended to study the electronic structure of the molecule in its different conformational and protonation states, providing a more dynamic picture of its electronic behavior. nih.gov
Theoretical Approaches to Stereodifferentiation and Binding Energy Analysis
Many biologically active molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit different pharmacological activities. Theoretical approaches are vital for understanding the basis of this stereodifferentiation.
Computational studies can be performed to analyze the binding energies of the individual enantiomers of this compound with their receptor. researchgate.net By calculating the binding free energy for each enantiomer-receptor complex, it is possible to predict which enantiomer will have a higher affinity for the receptor. These calculations often involve a combination of molecular docking and more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).
A study on the separation of octopamine (B1677172) racemate using a polymer imprinted with (R,S)-2-amino-1-phenylethanol, a structurally related compound, utilized computational modeling to rationalize the stereodifferentiation. researchgate.net The study suggested that the specific three-dimensional arrangement of functional groups in the imprinted polymer cavities led to different binding energies for the R- and S-enantiomers of the analyte. Similar principles would apply to the interaction of the enantiomers of this compound with a chiral receptor binding site.
The following table illustrates a hypothetical comparison of binding energies for the enantiomers of this compound:
| Enantiomer | Binding Free Energy (kcal/mol) | Predicted Affinity |
| (R)-2-(Isopropylamino)-1-phenylethanol | -8.5 | Higher |
| (S)-2-(Isopropylamino)-1-phenylethanol | -7.2 | Lower |
Molecular Dynamics Simulations and Conformational Analysis in Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor over time. researchgate.net These simulations can reveal the conformational changes that both the ligand and the receptor undergo upon binding, as well as the stability of the ligand-receptor complex. researchgate.netfrontiersin.org
Conformational analysis of the simulation results can identify the most populated conformations of the ligand within the binding site, which may differ from its lowest energy conformation in solution. biorxiv.org This information is crucial for understanding the bio-active conformation of the molecule.
A summary of potential findings from an MD simulation of this compound bound to a receptor is shown below:
| Analysis | Observation | Significance |
| Root Mean Square Deviation (RMSD) | Stable trajectory after initial equilibration | Indicates a stable binding mode |
| Root Mean Square Fluctuation (RMSF) | Higher flexibility in the isopropyl group | Highlights mobile regions of the ligand |
| Hydrogen Bond Analysis | Persistent hydrogen bonds with key residues | Confirms the importance of specific interactions |
| Conformational Clustering | Identification of dominant ligand conformations | Reveals the most likely bioactive poses |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Enantiomeric Excess Determination.hplc.eunih.govmz-at.demdpi.com
Chromatography is an indispensable tool for assessing the purity and, critically, the enantiomeric composition of 2-(isopropylamino)-1-phenylethanol. Both gas and liquid chromatography are routinely used, often with specialized chiral stationary phases to resolve the enantiomers.
Gas chromatography is a powerful technique for assessing the purity of volatile derivatives of this compound. In research settings, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to separate and quantify the compound from a complex mixture. For the determination of enantiomeric excess, the use of chiral capillary columns is essential. These columns are coated with a chiral stationary phase that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and allowing for their separation and quantification. For instance, chiral phases like cyclodextrin (B1172386) derivatives are often employed for the enantioseparation of related chiral alcohols and amines. The choice of the chiral stationary phase and the optimization of chromatographic conditions, such as temperature ramp and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers.
Table 1: Illustrative GC Parameters for Chiral Separation of Phenyl-substituted Ethanol Analogs
| Parameter | Value |
| Column | Chiral Capillary Column (e.g., Astec/Supelco B-DM) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | Optimized temperature ramp to resolve enantiomers |
This table presents a generalized set of parameters. Specific conditions would be optimized for this compound in a given research context.
High-performance liquid chromatography is the most widely used technique for the enantioselective analysis of this compound and its derivatives. The key to successful chiral separation by HPLC lies in the selection of the appropriate chiral stationary phase (CSP). hplc.eunih.govnih.gov
Pirkle-type columns, which are based on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector, are effective for the separation of compounds with π-acidic or π-basic groups. For this compound, which contains a phenyl group, these CSPs can provide excellent enantioselectivity. hplc.eu
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are also extensively used. These CSPs operate on a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, to achieve chiral recognition. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The concentration of the modifier can significantly impact the retention times and the resolution of the enantiomers. nih.govmz-at.de
Table 2: Examples of Chiral Stationary Phases for HPLC Separation of Related Compounds
| Chiral Stationary Phase (CSP) Type | Example | Principle of Separation |
| Pirkle-type | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) | Formation of diastereomeric inclusion complexes, hydrogen bonding |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) | Formation of diastereomeric inclusion complexes, hydrogen bonding |
This table provides examples of CSPs that have been successfully used for the chiral separation of analogous compounds.
Spectroscopic Characterization in Research Contexts (e.g., Structural Elucidation and Stereochemical Analysis).nih.govjchps.comvanderbilt.educhemrxiv.org
Spectroscopic methods are fundamental for the structural elucidation and stereochemical analysis of this compound. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the two most powerful techniques in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure of this compound. ¹H NMR provides information about the number and connectivity of protons in the molecule, while ¹³C NMR reveals the carbon framework. nih.govjchps.com
For stereochemical analysis, NMR is particularly valuable. While the NMR spectra of enantiomers are identical in a non-chiral solvent, the formation of diastereomers by reacting the racemic mixture with a chiral derivatizing agent allows for the differentiation of the enantiomers by NMR. The resulting diastereomers have distinct chemical shifts and coupling constants, enabling the determination of the enantiomeric excess. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the three-dimensional structure and relative stereochemistry of the molecule. nih.gov
Table 3: Expected ¹H NMR Signals for this compound
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2-7.4 | Multiplet |
| CH-OH | ~4.8 | Doublet of doublets |
| CH₂-N | ~2.8-3.0 | Multiplets |
| CH-(isopropyl) | ~2.6-2.8 | Septet |
| CH₃-(isopropyl) | ~1.0-1.1 | Doublet |
| OH | Variable | Singlet (broad) |
| NH | Variable | Singlet (broad) |
The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner, producing a unique fragmentation pattern that can serve as a "fingerprint" for the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. nih.govnist.gov
The fragmentation pattern can also offer structural information. For this compound, characteristic fragments would be expected from the cleavage of the C-C bond between the phenyl-bearing carbon and the nitrogen-bearing carbon, as well as the loss of the isopropyl group.
Advanced Separation Techniques, including Molecularly Imprinted Polymers (MIPs), for Chiral Resolution.researchgate.netmdpi.comnih.govnih.govscirp.org
In addition to conventional chromatographic methods, advanced separation techniques are being explored for the chiral resolution of this compound and related compounds. Among these, molecularly imprinted polymers (MIPs) have shown significant promise. researchgate.netmdpi.comnih.gov
MIPs are highly cross-linked polymers that are synthesized in the presence of a template molecule (in this case, one of the enantiomers of this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template molecule. These tailored recognition sites allow the MIP to selectively rebind the target enantiomer, enabling its separation from the other enantiomer. nih.govscirp.org
The preparation of MIPs typically involves the copolymerization of a functional monomer, which interacts with the template, and a cross-linker in a porogenic solvent. The choice of these components is critical for the selectivity and binding capacity of the resulting polymer. MIPs can be used as chiral stationary phases in HPLC or as solid-phase extraction (SPE) sorbents for the selective enrichment of one enantiomer from a racemic mixture. researchgate.net
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Chemical Entities Based on the 2-(Isopropylamino)-1-phenylethanol Scaffold
The design of new drugs often utilizes a "scaffold-based" approach, where a core molecular structure known to have biological activity is used as a template for creating novel compounds. semanticscholar.orgbhsai.org The this compound structure represents such a privileged scaffold, offering a robust starting point for the development of new chemical entities with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
Future research in this area will focus on several key strategies:
Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core scaffold with a structurally different but functionally similar one to discover novel chemotypes with improved properties or to circumvent existing patents. bhsai.orgbiosolveit.de For the this compound scaffold, this could involve altering the phenyl ring, the amino alcohol backbone, or both, while aiming to maintain the key pharmacophoric features responsible for biological activity.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying different parts of the molecule affects its biological activity is crucial. nih.gov By synthesizing a library of derivatives—for instance, by introducing various substituents on the phenyl ring or altering the N-isopropyl group—researchers can build detailed SAR models. nih.govresearchgate.net These models are essential for rational drug design, guiding the optimization of lead compounds. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to produce a lead compound with higher affinity. The phenylethanol or isopropylamino moieties could serve as starting fragments for building entirely new molecules targeting various proteins.
The synthesis of these novel derivatives will leverage modern organic chemistry techniques to create focused libraries for biological screening. nih.govnih.govmdpi.com The goal is to rationally explore the chemical space around the core scaffold to identify next-generation drug candidates. nih.gov
Exploration of New Biological Targets and Pathways for Therapeutic Applications
While the β-amino alcohol motif is known to interact with targets like adrenergic receptors, the versatility of the this compound scaffold suggests it could be adapted to modulate a much broader range of biological targets. chemimpex.com Future research will aim to move beyond traditional applications and explore new therapeutic avenues.
Key areas of exploration include:
Enzyme Inhibition: Derivatives can be designed to target specific enzymes involved in disease pathways. For example, the scaffold could be modified to inhibit kinases, proteases, or enzymes involved in metabolic disorders. chemimpex.com
Ion Channel Modulation: The structural features of amino alcohols are suitable for interacting with ion channels, which are critical targets in cardiovascular and neurological diseases.
Targeting Protein-Protein Interactions (PPIs): Designing small molecules that can disrupt or stabilize PPIs is a growing area in drug discovery. The this compound scaffold could provide a starting point for developing such modulators.
Identifying these new targets will involve high-throughput screening (HTS) of derivative libraries against diverse panels of receptors, enzymes, and cell-based assays. nih.gov This unbiased approach can uncover unexpected biological activities and open up new therapeutic possibilities for this class of compounds.
Advancements in Asymmetric Synthesis and Biocatalysis for this Class of Compounds
The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry (i.e., their three-dimensional arrangement). chemimpex.com Therefore, the ability to synthesize a single enantiomer (one of the two mirror-image forms) with high purity is critical. Future research will focus on developing more efficient and sustainable methods for this purpose.
Advancements in Asymmetric Synthesis: Traditional methods for synthesizing chiral β-amino alcohols can be multi-stepped and costly. westlake.edu.cn Recent and future advancements aim to overcome these limitations through novel catalytic strategies. rsc.org These include:
Catalytic Asymmetric Cross-Coupling: New methods using catalysts, such as those based on chromium, can enable the direct and highly selective coupling of aldehydes and imines to form β-amino alcohols with excellent control over stereochemistry. westlake.edu.cn
Enantioselective C-H Amination: This cutting-edge strategy involves directly converting a carbon-hydrogen bond into a carbon-nitrogen bond in a stereocontrolled manner, offering a more streamlined route to chiral amino alcohols from simple starting materials. nih.gov
| Method | Description | Key Advantage | Reference |
|---|---|---|---|
| Catalytic Asymmetric Cross-Coupling | Directly couples aldehydes and imines using a chiral catalyst to create adjacent chiral centers. | High stereochemical control and modular synthesis from readily available materials. | westlake.edu.cn |
| Enantioselective Radical C-H Amination | A radical relay chaperone strategy is used to convert a C-H bond into a C-N bond with high selectivity. | Bypasses the need for chiral precursors like amino acids, enabling access to novel compounds. | nih.gov |
| Asymmetric Hydrogenation/Transfer Hydrogenation | Reduces α-amino ketones or other precursors using a chiral catalyst to set the desired stereochemistry. | An established and efficient method for producing enantiopure alcohols. | rsc.orgresearchgate.net |
Biocatalysis: The use of enzymes or whole microbial cells as catalysts offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net
Enzymatic Reduction: Ketone reductases can convert a prochiral ketone precursor into the desired chiral alcohol with exceptionally high enantiomeric excess.
Whole-Cell Biotransformation: Using microorganisms like fungi (e.g., Beauveria bassiana) can facilitate stereoselective reactions, such as hydroxylations, on simple aromatic precursors like 2-phenylethanol (B73330) to generate valuable chiral building blocks. mdpi.com
Future work will focus on discovering new enzymes and engineering existing ones to create biocatalytic pathways for the synthesis of this compound and its derivatives with even greater efficiency and environmental sustainability. researchgate.netmdpi.com
Integration of Computational and Experimental Methodologies in Modern Drug Discovery Research
The modern drug discovery process is a synergistic interplay between computational (in silico) and experimental (in vitro/in vivo) approaches. mdpi.comnih.gov This integration is crucial for accelerating the discovery timeline and reducing the costs associated with developing new drugs from the this compound scaffold.
Computational Approaches:
Molecular Docking and Virtual Screening: These methods predict how a molecule might bind to a biological target. biosolveit.demdpi.com Large virtual libraries of derivatives based on the this compound scaffold can be screened against the 3D structure of a target protein to prioritize which compounds to synthesize and test in the lab. biosolveit.de
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models can predict the activity of unsynthesized molecules, helping to guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound when bound to its target, providing deeper insights into the stability and nature of the interaction. mdpi.com
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule early in the design phase, helping to eliminate candidates that are likely to fail later in development. researchgate.net
| Methodology | Application in Drug Discovery | Reference |
|---|---|---|
| Virtual Screening | Predicts potential binders for a target from a large compound library, reducing the number of compounds to be synthesized. | biosolveit.de |
| QSAR | Establishes a mathematical relationship between chemical structure and biological activity to predict the potency of new molecules. | nih.govmdpi.com |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target, informing on potential interactions. | mdpi.com |
| ADME/Tox Prediction | Assesses the drug-like properties and potential toxicity of a compound in silico, helping to prioritize candidates. | researchgate.net |
The integration of these computational predictions with experimental validation creates a powerful feedback loop. In silico hits are synthesized and tested experimentally. The experimental results are then used to refine the computational models, leading to a more efficient and targeted search for new therapeutic agents based on the this compound scaffold. nih.govmdpi.com
Q & A
Q. What synthetic methodologies are effective for producing 2-(Isopropylamino)-1-phenylethanol and its derivatives?
A common approach involves nucleophilic substitution or reductive amination reactions. For example, reacting 1-phenylethanol derivatives with isopropylamine under controlled conditions can yield the target compound. Advanced modifications, such as introducing imidazole or triazole moieties (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol), require coupling reactions with heterocyclic precursors. Stereochemical control during synthesis can be achieved using chiral catalysts or enantioselective enzymes, as demonstrated in bioreductive systems .
Q. How can structural and stereochemical properties of this compound be characterized?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry. For instance, H NMR can distinguish enantiomers by analyzing diastereomeric complexes formed with chiral derivatizing agents (e.g., modified quinine derivatives). Chiral High-Performance Liquid Chromatography (HPLC) is also employed to separate enantiomers, as shown in studies on 1-phenylethanol oxidation pathways .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Antifungal and antiprotozoal activities are typically assessed using microdilution assays against Candida species or Trypanosoma cruzi. For example, biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol showed IC values <10 µM against Candida albicans. Computational docking studies with target enzymes (e.g., CYP51 in T. cruzi) complement experimental data to rationalize structure-activity relationships .
Advanced Research Questions
Q. How does stereochemistry influence enzymatic interactions and metabolic pathways of this compound?
Enantiomer-specific interactions are critical in biodegradation. For instance, Azoarcus sp. strain EB1 selectively oxidizes (S)-(−)-1-phenylethanol to acetophenone via NAD-dependent dehydrogenases, while (R)-(+)-enantiomers remain inert. This stereospecificity highlights the need for chiral analytical methods (e.g., chiral HPLC) in metabolic studies .
Q. What strategies optimize yield in bioreductive synthesis of this compound?
Periodic membrane extraction during fermentation enhances yield by mitigating product inhibition. In a Saccharomyces cerevisiae system, hollow fiber membrane modules increased 1-phenylethanol production by 35% (yield: 96%) compared to batch processes. Mathematical modeling of reaction kinetics further refines extraction timing and efficiency .
Q. How do computational models aid in designing derivatives with enhanced bioactivity?
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models predict interactions with biological targets. For example, docking studies of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives into T. cruzi CYP51 revealed hydrogen bonding with heme propionate groups, guiding the design of analogs with improved binding affinity .
Q. What role do hydrophobic substituents play in the antifungal activity of this compound derivatives?
Hydrophobic groups (e.g., biphenyl esters) enhance membrane penetration and target binding. Derivatives with extended hydrophobic regions (termed "Region D") showed 10-fold higher activity against Candida spp. compared to non-substituted analogs. LogP values >3.5 correlate with improved efficacy, suggesting lipophilicity as a key parameter .
Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) for enantiomer separation .
- In Vitro Assays : Follow CLSI guidelines for antifungal susceptibility testing (M27-A3 protocol) .
- Computational Modeling : Employ AutoDock Vina for docking simulations and Gaussian 09 for QSAR parameterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
